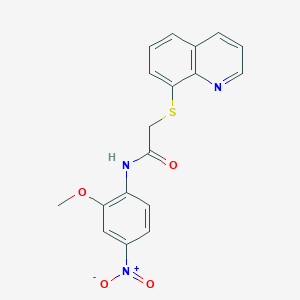

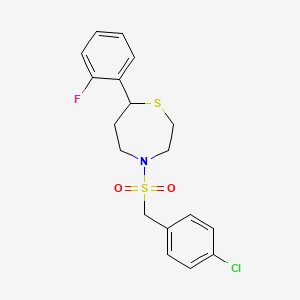

![molecular formula C13H17N3O3S B2885995 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide CAS No. 2034487-91-5](/img/structure/B2885995.png)

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .

Synthesis Analysis

Thiadiazole molecules can be synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .Chemical Reactions Analysis

Thiadiazoles are structural isomers and do not interconvert . They are fairly common in pharmacology and appear in such medications as cephazolin and acetazolamide .Physical And Chemical Properties Analysis

Thiadiazoles are aromatic due to their two double bonds and the sulfur lone pair . They are structural isomers and do not interconvert .Scientific Research Applications

Anticancer Potential

Compounds incorporating thiadiazole and cyclopropane units have demonstrated significant anticancer activities. For instance, novel pharmacophores containing the thiazole moiety synthesized using facile methods exhibited potent anticancer properties against Hepatocellular carcinoma cell lines (Gomha et al., 2017). Additionally, derivatives featuring 1,3,4-oxadiazol and thiadiazol linked to benzamides showed promising anticancer activities against a variety of cancer cell lines, highlighting the structural versatility and therapeutic potential of these scaffolds (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Thiadiazole derivatives have also been investigated for their antimicrobial and antifungal properties. For example, new 1,3,4-thiadiazole derivatives prepared through the reaction of thiadiazolenaminones with various reagents demonstrated significant antimicrobial activity against a range of microorganisms, offering a promising avenue for the development of new antimicrobial agents (Farghaly et al., 2012). Similarly, innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, showing the potential of such compounds in agricultural applications as well (Fadda et al., 2017).

Insights from Molecular Modeling and Synthesis

Molecular modeling and synthesis efforts have further elucidated the potential of compounds featuring cyclopropane and thiadiazole structures. For instance, the synthesis and pharmacological evaluation of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents revealed compounds with significant activities, underscoring the therapeutic relevance of these chemical frameworks (Shkair et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]cyclopropanecarboxamide, is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for their use in photovoltaics and as fluorescent sensors . .

Mode of Action

Btz-based compounds are known for their electron donor-acceptor (d-a) systems . These systems have been used in photovoltaics and as fluorescent sensors

Biochemical Pathways

Btz-based compounds have been researched for their use in photocatalytic applications

Result of Action

Btz-based compounds have been used as fluorescent sensors , suggesting that the compound may have a similar effect

Action Environment

The use of btz-based compounds in photovoltaics and as fluorescent sensors suggests that light may play a role in the compound’s action

Future Directions

properties

IUPAC Name |

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-15-11-4-2-3-5-12(11)16(20(15,18)19)9-8-14-13(17)10-6-7-10/h2-5,10H,6-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLAHJWDMGYNHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2885914.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2885916.png)

![Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2885917.png)

![ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate](/img/structure/B2885923.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2885929.png)

![2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid](/img/structure/B2885931.png)

![N-(naphthalen-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2885934.png)

![N-[(4-methoxyphenyl)methyl]pyridin-4-amine](/img/structure/B2885935.png)